![molecular formula C9H9BrN2O B2774543 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine CAS No. 1524992-94-6](/img/structure/B2774543.png)

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

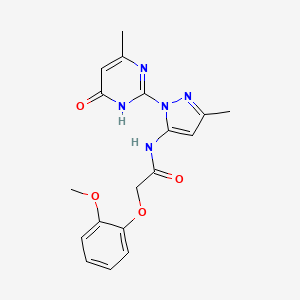

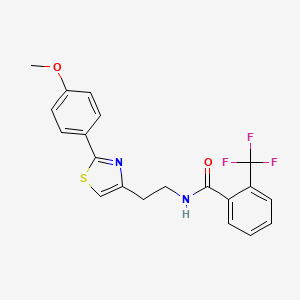

“6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1524992-94-6 . It has a molecular weight of 241.09 . The IUPAC name for this compound is 6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridines with α-bromoketones . This method is reportedly fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The InChI code for “6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction resulted in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Applications De Recherche Scientifique

Antiviral Research

Imidazo[1,2-a]pyridines, including derivatives like 6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine, have shown promising antiviral properties . They are explored for their potential to inhibit viral replication and are considered in the development of new antiviral drugs .

Antiulcer Medication Development

This class of compounds has been investigated for their antiulcer activity . The research focuses on their ability to modulate gastric acid secretion and protect the stomach lining, which is crucial in developing treatments for ulcerative conditions .

Antibacterial Agents

The antibacterial properties of imidazo[1,2-a]pyridines make them candidates for creating new antibacterial agents. They are particularly valuable in the fight against drug-resistant bacterial strains .

Anticancer Therapeutics

Research into the anticancer applications of imidazo[1,2-a]pyridines is significant. These compounds can act as cyclin-dependent kinase (CDK) inhibitors , which play a role in controlling cell cycle progression, making them relevant in cancer treatment strategies .

Antifungal Applications

The antifungal activity of imidazo[1,2-a]pyridines is another area of interest. They are studied for their efficacy in inhibiting fungal growth, which is essential for treating fungal infections .

Antituberculosis (TB) Drug Discovery

Imidazo[1,2-a]pyridine analogues, including the compound , have been recognized for their activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). They are part of a critical review of anti-TB compounds, discussing their development based on structure–activity relationships and mode-of-action .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been found to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Biochemical Pathways

Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

Given the anti-bacterial action of some imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may lead to the death or growth inhibition of bacteria.

Action Environment

The storage temperature for a similar compound, 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is suggested to be 2-8°c , indicating that temperature could be an important environmental factor affecting the stability of these compounds.

Propriétés

IUPAC Name |

6-bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-6-4-12-5-7(10)3-8(13-2)9(12)11-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUCELFRFQFVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C(C2=N1)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2774460.png)

![N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride](/img/structure/B2774468.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)